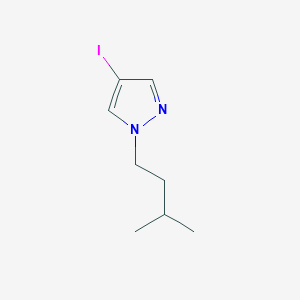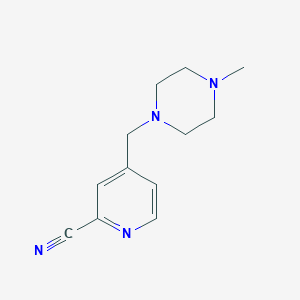
5-Bromoquinolin-3-ol
Overview
Description
5-Bromoquinolin-3-ol is an organic compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol. It is a brominated derivative of quinolin-3-ol, featuring a bromine atom at the 5th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromoquinolin-3-ol can be synthesized through several methods, including the bromination of quinolin-3-ol. One common approach involves the electrophilic aromatic substitution reaction, where quinolin-3-ol is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs advanced purification techniques, such as recrystallization or column chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinolin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine atom, which can act as an activating group in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use bromine (Br2) or other halogens, with catalysts like iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinolin-3,5-dione.
Reduction: Reduction reactions can produce 5-Bromoquinoline.
Substitution: Substitution reactions can lead to the formation of various halogenated derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-Bromoquinolin-3-ol has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: this compound is explored for its therapeutic potential in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
5-Bromoquinolin-3-ol is compared with other similar compounds, such as 3-Bromoquinolin-5-ol and 6-Bromoquinolin-3-ol. While these compounds share structural similarities, this compound is unique due to the position of the bromine atom, which influences its reactivity and biological activity.
Comparison with Similar Compounds
3-Bromoquinolin-5-ol
6-Bromoquinolin-3-ol
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
5-bromoquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIBVPSBIRPADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734926 | |
| Record name | 5-Bromoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261733-77-0 | |
| Record name | 5-Bromoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















